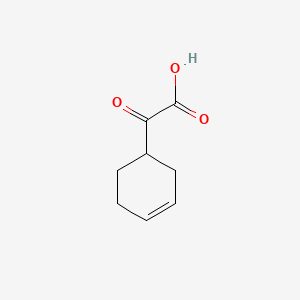
(mixture E/Z)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The term “(mixture E/Z)” refers to a compound that exists as a mixture of its E (entgegen) and Z (zusammen) isomers. These isomers are geometric configurations around a double bond, where the E isomer has the higher priority substituents on opposite sides of the double bond, and the Z isomer has them on the same side. This notation is crucial for describing the stereochemistry of alkenes, especially when the substituents are not identical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (mixture E/Z) compounds typically involves the synthesis of alkenes through various methods such as:
Dehydration of Alcohols: Heating alcohols in the presence of an acid catalyst (e.g., sulfuric acid) can lead to the formation of alkenes.
Dehydrohalogenation of Alkyl Halides: Treating alkyl halides with a strong base (e.g., potassium hydroxide) can result in the elimination of hydrogen halide, forming an alkene.
Wittig Reaction: This involves the reaction of a phosphonium ylide with a carbonyl compound to produce an alkene.
Industrial Production Methods
Industrially, alkenes are often produced through:
Cracking of Hydrocarbons: High-temperature cracking of large hydrocarbons in the presence of a catalyst.
Catalytic Dehydrogenation: Dehydrogenation of alkanes using metal catalysts such as platinum or chromium oxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Alkenes can be oxidized to form epoxides, diols, or aldehydes/ketones depending on the reagents used (e.g., potassium permanganate, osmium tetroxide).
Reduction: Hydrogenation of alkenes using hydrogen gas and a metal catalyst (e.g., palladium) converts them to alkanes.
Substitution: Alkenes can undergo halogenation, hydrohalogenation, and hydration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.
Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr), water (H₂O) with acid catalyst.
Major Products
Epoxides: Formed from oxidation.
Alkanes: Formed from reduction.
Haloalkanes: Formed from halogenation.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Study of Stereochemistry: Important for understanding the effects of geometric isomerism on chemical reactivity and properties.
Biology
Biological Activity: Some E/Z isomers exhibit different biological activities, making them useful in drug design and development.
Medicine
Pharmaceuticals: Certain drugs are more effective in one isomeric form, necessitating the study and separation of E/Z isomers.
Industry
Polymer Production: Alkenes are key monomers in the production of polymers such as polyethylene and polypropylene.
Mechanism of Action
The mechanism by which (mixture E/Z) compounds exert their effects depends on the specific reactions they undergo. For example, in hydrogenation, the alkene’s double bond interacts with the metal catalyst, allowing hydrogen atoms to add across the double bond, converting it to an alkane. The molecular targets and pathways involved vary widely depending on the specific compound and its application.
Comparison with Similar Compounds
Similar Compounds
Cis-Trans Isomers: Similar to E/Z isomers but used for simpler cases where two identical substituents are present.
Geometric Isomers: A broader category that includes E/Z isomers and cis-trans isomers.
Uniqueness
The E/Z notation is unique in its ability to describe the absolute stereochemistry of alkenes with multiple substituents, providing a more precise description than the cis-trans system .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |
InChI |
InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |
InChI Key |
XTQFPQZZZXNBRC-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |
Canonical SMILES |
C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


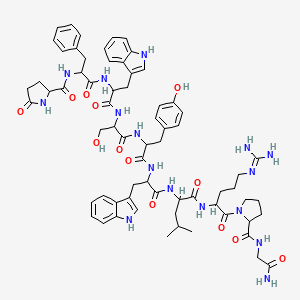
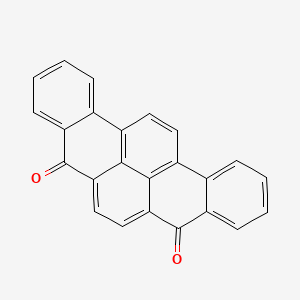

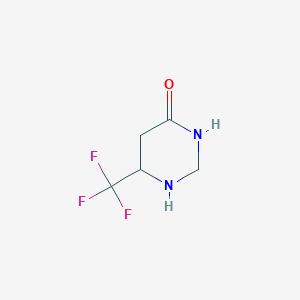
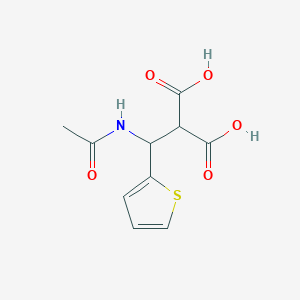
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)
